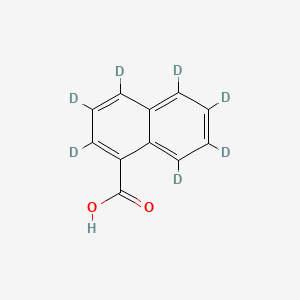

1-Naphthoic Acid-d7

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,3,4,5,6,7,8-heptadeuterionaphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13)/i1D,2D,3D,4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNETULKMXZVUST-GSNKEKJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2C(=O)O)[2H])[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662137 |

Source

|

| Record name | (~2~H_7_)Naphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634179-80-9 |

Source

|

| Record name | (~2~H_7_)Naphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Naphthoic Acid-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Naphthoic Acid-d7, a deuterated analog of 1-Naphthoic Acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and other scientific disciplines where isotopically labeled compounds are utilized.

Core Chemical Properties

This compound is a stable, isotopically labeled form of 1-Naphthoic acid where seven hydrogen atoms on the naphthalene ring have been replaced by deuterium. This isotopic substitution is of significant interest in various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry-based analyses.

Physicochemical Data

| Property | Value |

| CAS Number | 634179-80-9[1][2] |

| Molecular Formula | C₁₁HD₇O₂[1][2] |

| Molecular Weight | 179.22 g/mol [2] |

| Appearance | White to light yellow powder/crystal (for non-deuterated form) |

| Melting Point | 157-160 °C (for non-deuterated form) |

| Boiling Point | 300 °C (for non-deuterated form) |

| Solubility | Soluble in Chloroform, DMF, Ethyl Acetate, Methanol |

Spectroscopic Data (for non-deuterated 1-Naphthoic Acid)

| Spectroscopy Type | Key Features and Peaks |

| ¹H NMR | Spectra available for the non-deuterated form, showing characteristic aromatic proton signals. |

| ¹³C NMR | Spectra available for the non-deuterated form, showing characteristic aromatic and carboxyl carbon signals. |

| Mass Spectrometry (MS) | Molecular Ion (M+) peak at m/z 172 for the non-deuterated form. The deuterated form is expected to have a molecular ion peak at m/z 179. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O stretching of the carboxylic acid, O-H stretching, and aromatic C-H and C=C stretching for the non-deuterated form. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methods for the synthesis of deuterated aromatic compounds and the analysis of similar molecules can be adapted.

General Synthesis Approach for Deuterated Aromatic Carboxylic Acids

The synthesis of this compound would likely involve the use of a deuterated naphthalene precursor or the deuteration of a 1-naphthoic acid derivative. A common strategy for introducing deuterium into an aromatic ring is through electrophilic aromatic substitution using a deuterium source like D₂SO₄ or by metal-catalyzed H-D exchange reactions.

A plausible synthetic route could involve the Grignard reaction of a deuterated bromonaphthalene with carbon dioxide.

Illustrative Grignard Reaction Workflow:

Caption: General workflow for the synthesis of this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A general protocol for the purity analysis of 1-Naphthoic Acid (and adaptable for its deuterated analog) using HPLC is outlined below.

Objective: To determine the purity of a 1-Naphthoic Acid sample.

Materials:

-

1-Naphthoic Acid sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

-

Standard Solution Preparation: Accurately weigh a known amount of 1-Naphthoic Acid standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a similar concentration as the standard.

-

HPLC Analysis:

-

Set the column temperature (e.g., 30 °C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detection wavelength (e.g., 254 nm).

-

Inject the standard and sample solutions.

-

-

Data Analysis: Determine the retention time and peak area of 1-Naphthoic Acid. Calculate the purity of the sample by comparing its peak area to that of the standard.

Applications in Research and Drug Development

Deuterated compounds like this compound are valuable tools in several areas of research and development:

-

Metabolic Studies: The deuterium label allows for the tracking of the molecule and its metabolites in biological systems using mass spectrometry. This is crucial for understanding the pharmacokinetics and metabolic fate of drug candidates.

-

Kinetic Isotope Effect Studies: The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. Studying this effect can provide insights into reaction mechanisms.

-

Internal Standards: Due to its similar chemical behavior to the non-deuterated form and its distinct mass, this compound is an ideal internal standard for quantitative analysis of 1-Naphthoic Acid in complex matrices by GC-MS or LC-MS.

Signaling and Metabolic Pathways

While specific signaling pathways involving this compound are not documented, the metabolic fate of the parent compound, 1-Naphthoic Acid, has been studied, particularly its microbial degradation. The following diagram illustrates a generalized pathway for the bacterial degradation of naphthalene, which can be conceptually extended to its carboxylated derivative.

Microbial Degradation Pathway of Naphthalene:

Caption: A simplified pathway of aerobic microbial degradation of naphthalene.

Conclusion

This compound is a valuable research tool for scientists and drug development professionals. While specific experimental data for the deuterated form is limited, the known properties of its non-deuterated counterpart provide a strong foundation for its application in metabolic research, mechanistic studies, and as an analytical standard. The provided overview of its chemical properties, along with general experimental protocols and relevant biological pathways, serves as a comprehensive resource for its effective utilization in a laboratory setting.

References

Technical Guide: 1-Naphthoic Acid-d7 (CAS No. 634179-80-9) in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Naphthoic Acid-d7, a deuterated stable isotope-labeled internal standard crucial for accurate and reliable quantitative analysis in pharmacokinetic and metabolic studies. Its near-identical physicochemical properties to the unlabeled 1-Naphthoic acid, combined with its mass shift, make it an invaluable tool in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

Core Compound Data

This compound is a synthetic, deuterated form of 1-Naphthoic acid, a metabolite of various compounds including 1-naphthaldehyde.[1] Its primary application in research is as an internal standard to correct for variability in sample preparation and instrument response during analysis.[2][3]

| Property | Value | Source(s) |

| CAS Number | 634179-80-9 | [4][5] |

| Molecular Formula | C₁₁HD₇O₂ | |

| Molecular Weight | 179.22 g/mol | |

| Synonyms | 1-Naphthalenecarboxylic acid-d7 | |

| Appearance | Solid (form may vary) | |

| Primary Application | Internal Standard for LC-MS/MS |

Experimental Protocols

The use of this compound as an internal standard is fundamental to robust bioanalytical method development, particularly for pharmacokinetic studies. Below is a representative experimental protocol for the quantification of an analyte in a biological matrix (e.g., plasma) using this compound as an internal standard.

Protocol: Quantification of a Small Molecule Drug in Plasma by LC-MS/MS

1. Materials and Reagents:

-

Biological matrix (e.g., human plasma)

-

Analyte of interest (the drug being quantified)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Microcentrifuge tubes or 96-well plates

-

Vortex mixer

-

Centrifuge

2. Preparation of Standard and Internal Standard Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol or acetonitrile).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with the biological matrix.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that provides a stable and appropriate signal in the mass spectrometer.

3. Sample Preparation (Protein Precipitation):

-

Aliquot a small volume (e.g., 100 µL) of each plasma sample (calibration standards, quality controls, and unknown study samples) into microcentrifuge tubes.

-

Add a precise volume of the Internal Standard Working Solution to each tube (except for blank matrix samples).

-

Add a protein precipitating agent, typically 3 volumes of cold acetonitrile, to each tube.

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient elution to separate the analyte and internal standard from matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI), either in positive or negative mode depending on the analyte's properties.

-

MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and this compound.

5. Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study employing a deuterated internal standard like this compound.

Signaling Pathway Context: Bacterial Degradation of 1-Naphthoic Acid

While the primary use of this compound is as an internal standard, its unlabeled counterpart is a metabolite in certain biological systems. For context, the following diagram illustrates the bacterial degradation pathway of 1-Naphthoic acid, as observed in Pseudomonas maltophilia CSV89.

References

1-Naphthoic Acid-d7 molecular weight

An In-depth Technical Guide to the Molecular Weight of 1-Naphthoic Acid-d7

For researchers, scientists, and drug development professionals, a precise understanding of the molecular characteristics of isotopically labeled compounds is paramount. This guide provides a detailed analysis of the molecular weight of this compound, a deuterated analog of 1-Naphthoic Acid, and outlines the experimental methodology for its determination.

Core Molecular Data

The incorporation of seven deuterium atoms in place of hydrogen atoms significantly alters the molecular weight of 1-Naphthoic Acid. This distinction is crucial for a variety of applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. The molecular weights of both the deuterated and non-deuterated forms are summarized below for direct comparison.

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| 1-Naphthoic Acid | C₁₁H₈O₂ | 172.18[1][2][3][4][5] |

| This compound | C₁₁HD₇O₂ | 179.22 |

Experimental Determination of Molecular Weight

The molecular weight of this compound is experimentally determined using mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules like 1-Naphthoic Acid.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the general steps for determining the molecular weight of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an EI source.

Objective: To determine the molecular weight of this compound by identifying the molecular ion peak in its mass spectrum.

Materials and Instrumentation:

-

This compound sample

-

Volatile organic solvent (e.g., dichloromethane, methanol)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source and a quadrupole mass analyzer.

-

Helium (carrier gas)

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent.

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by the helium gas through a capillary column in the GC. The column separates the analyte from any impurities based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the separated this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy of the electron beam can cause the molecular ion to fragment into smaller, characteristic charged species. For 1-Naphthoic acid, common fragmentation pathways involve the loss of a hydroxyl radical (•OH) or a carboxyl group (•COOH).

-

Mass Analysis: The molecular ions and fragment ions are accelerated into a quadrupole mass analyzer. The analyzer uses a combination of direct current and radio frequency alternating current to filter the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier, which generates a signal proportional to the number of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value, corresponding to the intact ionized molecule, is the molecular ion peak. For this compound, this peak will be observed at an m/z of approximately 179.22.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the determination of the molecular weight of this compound using GC-MS.

Caption: Workflow for Molecular Weight Determination by GC-MS.

References

An In-Depth Technical Guide to the Synthesis of 1-Naphthoic Acid-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Naphthoic Acid-d7, a deuterated analog of 1-Naphthoic Acid. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document details the most common synthetic route, experimental protocols, and relevant data.

Overview of the Synthetic Strategy

The most practical and widely employed method for the synthesis of this compound involves a two-step process commencing from commercially available naphthalene-d8. The general synthetic pathway is outlined below:

-

Bromination of Naphthalene-d8: The first step is the electrophilic aromatic substitution of naphthalene-d8 to introduce a bromine atom at the 1-position, yielding 1-bromonaphthalene-d7.

-

Grignard Reaction and Carboxylation: The resulting 1-bromonaphthalene-d7 is then converted into a Grignard reagent, which subsequently reacts with carbon dioxide to form the desired this compound after an acidic workup.

This strategy is favored due to the high availability of the deuterated starting material and the well-established reliability of the subsequent chemical transformations.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 1-Bromonaphthalene-d7

Reaction: C₁₀D₈ + Br₂ → C₁₀D₇Br + DBr

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Naphthalene-d8 | 136.23 | (To be specified) | (To be specified) |

| Bromine (Br₂) | 159.81 | (To be specified) | (To be specified) |

| Anhydrous Solvent | - | (To be specified) | - |

Procedure:

A detailed protocol for the bromination of naphthalene is described in Organic Syntheses. This procedure can be adapted for the deuterated analogue. In a reaction vessel equipped with a stirrer and a dropping funnel, naphthalene-d8 is dissolved in a suitable anhydrous solvent, such as carbon tetrachloride or dichloromethane. The solution is cooled in an ice bath. Bromine is then added dropwise to the stirred solution. The reaction is typically carried out at a low temperature to control selectivity and minimize the formation of byproducts. After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion. The reaction is then quenched, and the product is isolated and purified, typically by distillation under reduced pressure.

Step 2: Synthesis of this compound via Grignard Reagent

Reaction:

-

C₁₀D₇Br + Mg → C₁₀D₇MgBr

-

C₁₀D₇MgBr + CO₂ → C₁₀D₇CO₂MgBr

-

C₁₀D₇CO₂MgBr + H₃O⁺ → C₁₀D₇CO₂H + Mg(OH)Br

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromonaphthalene-d7 | 214.11 | (To be specified) | (To be specified) |

| Magnesium (Mg) turnings | 24.31 | (To be specified) | (To be specified) |

| Anhydrous Diethyl Ether | 74.12 | (To be specified) | - |

| Carbon Dioxide (CO₂) | 44.01 | (Excess) | - |

| Hydrochloric Acid (HCl) | 36.46 | (To be specified) | - |

Procedure:

A detailed and reliable procedure for the synthesis of 1-Naphthoic Acid via a Grignard reagent is available in Organic Syntheses, which serves as a robust template for the synthesis of the deuterated analog.[1]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. A solution of 1-bromonaphthalene-d7 in anhydrous diethyl ether is added dropwise from the dropping funnel. A small crystal of iodine can be added to initiate the reaction if necessary. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Carboxylation: The Grignard reagent solution is cooled in an ice-salt bath. Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured onto crushed dry ice. The reaction is vigorous and should be performed with efficient stirring. The mixture will solidify as the magnesium salt of the carboxylic acid precipitates.

-

Workup and Purification: After the addition of carbon dioxide is complete, the reaction mixture is allowed to warm to room temperature. The complex is then hydrolyzed by the slow addition of dilute hydrochloric acid with cooling. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are then extracted with a sodium hydroxide solution. The alkaline aqueous layer, containing the sodium salt of this compound, is washed with ether and then acidified with hydrochloric acid to precipitate the crude product. The solid this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or toluene.

Quantitative Data

| Step | Product | Typical Yield | Reference |

| 1 | 1-Bromonaphthalene | ~75% | Organic Syntheses |

| 2 | 1-Naphthoic Acid | 68-70% | [1] |

The isotopic purity of the final product is a critical parameter and should be determined by mass spectrometry. Commercially available naphthalene-d8 typically has an isotopic purity of >98 atom % D. Assuming minimal isotopic scrambling during the synthesis, the final this compound is expected to have a high degree of deuteration.

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Steps

Caption: Key transformations in the synthesis.

Concluding Remarks

The synthesis of this compound is a straightforward process for chemists familiar with standard organic synthesis techniques. The adaptation of well-established procedures for the non-deuterated compound using a deuterated starting material provides a reliable route to this valuable isotopically labeled molecule. Careful execution of the experimental protocols and appropriate analytical characterization are essential to ensure the desired product quality and isotopic enrichment for its intended applications in research and development.

References

A Technical Guide to the Isotopic Purity of 1-Naphthoic Acid-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and data associated with determining the isotopic purity of 1-Naphthoic Acid-d7. This deuterated analog of 1-Naphthoic acid is a valuable tool in various research applications, including its use as an internal standard in pharmacokinetic and metabolism studies.[1] Ensuring its high isotopic purity is critical for the accuracy and reproducibility of experimental results.

Data Presentation

The isotopic purity of a deuterated compound is a measure of the extent to which the hydrogen atoms at specific positions have been replaced by deuterium. This is typically expressed as an isotopic distribution, which quantifies the relative abundance of molecules with different numbers of deuterium atoms (isotopologues).

Table 1: Theoretical Isotopic Distribution for this compound at 99% Isotopic Enrichment

| Isotopologue | Molecular Formula | Mass (Da) | Relative Abundance (%) |

| d7 | C₁₁HD₇O₂ | 179.22 | 93.21 |

| d6 | C₁₁H₂D₆O₂ | 178.21 | 6.59 |

| d5 | C₁₁H₃D₅O₂ | 177.20 | 0.20 |

| d4 | C₁₁H₄D₄O₂ | 176.19 | <0.01 |

| d3 | C₁₁H₅D₃O₂ | 175.18 | <0.01 |

| d2 | C₁₁H₆D₂O₂ | 174.17 | <0.01 |

| d1 | C₁₁H₇DO₂ | 173.16 | <0.01 |

| d0 | C₁₁H₈O₂ | 172.15 | <0.01 |

Note: This table represents a theoretical distribution calculated for a batch of this compound with an assumed isotopic enrichment of 99% at each of the seven deuterated positions. Actual distributions will vary between synthetic batches and should be determined experimentally. The masses are monoisotopic.

Table 2: Key Analytical Parameters for Isotopic Purity Determination

| Parameter | Mass Spectrometry (LC-HRMS) | NMR Spectroscopy (¹H and ²H NMR) |

| Instrumentation | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled to a Liquid Chromatography system. | High-field NMR Spectrometer (e.g., 400 MHz or higher). |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids. | Not applicable. |

| Mass Analyzer | Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR). | Not applicable. |

| Resolution | >10,000 FWHM to resolve isotopic peaks. | Not applicable. |

| Data Acquisition | Full scan mode to capture the entire isotopic cluster. | Quantitative ¹H NMR and/or ²H NMR. |

| Internal Standard | A non-labeled analytical standard of 1-Naphthoic acid may be used for method development. | A certified reference material with a known concentration (for qNMR). |

| Key Measurement | Relative intensities of the mass peaks corresponding to each isotopologue (d0 to d7). | Integration of residual proton signals in ¹H NMR; direct integration of deuterium signals in ²H NMR. |

Experimental Protocols

Accurate determination of isotopic purity relies on well-defined experimental protocols. The two primary techniques are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Protocol for Isotopic Purity

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a labeled compound.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase.

2. Liquid Chromatography Method:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient from 5-95% B over several minutes to elute the analyte.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

3. Mass Spectrometry Method:

-

Ionization: ESI in negative ion mode.

-

Capillary Voltage: 2.5-3.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Acquisition Range: m/z 100-250.

-

Data Analysis:

-

Integrate the peak areas for each isotopologue's extracted ion chromatogram (EIC).

-

Calculate the relative abundance of each isotopologue to determine the isotopic distribution.

-

NMR Spectroscopy Protocol for Isotopic Purity

NMR spectroscopy provides complementary information, particularly regarding the location of any residual protons.

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in a deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆) that does not have signals overlapping with the analyte's residual proton signals.

-

For quantitative ¹H NMR (qNMR), add a certified internal standard with a known concentration.

2. ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Set a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation for accurate integration.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the small residual proton signals.

-

-

Data Analysis:

-

Integrate the residual proton signals corresponding to the aromatic protons of 1-Naphthoic acid.

-

Compare the integral of the residual protons to the integral of the non-deuterated carboxylic acid proton (if not exchanged) or to an internal standard to quantify the level of deuteration.

-

3. ²H (Deuterium) NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment optimized for deuterium.

-

Acquisition Parameters:

-

A broadband probe tuned to the deuterium frequency is required.

-

The spectral width should be sufficient to cover the chemical shift range of the aromatic deuterons.

-

-

Data Analysis:

-

The presence of signals in the deuterium spectrum confirms the incorporation of deuterium.

-

The chemical shifts of the deuterium signals will be very similar to the corresponding proton signals in the ¹H NMR spectrum.

-

Synthesis and Potential Impurities

A plausible synthetic route for this compound starts with a fully deuterated naphthalene precursor, naphthalene-d8.

Proposed Synthesis of this compound:

-

Bromination of Naphthalene-d8: Naphthalene-d8 can be selectively brominated at the 1-position using a suitable brominating agent (e.g., N-bromosuccinimide) to yield 1-bromo-naphthalene-d7.

-

Formation of Grignard Reagent: The resulting 1-bromo-naphthalene-d7 is reacted with magnesium turnings in an anhydrous ether solvent to form the Grignard reagent, 1-(bromomagnesium)naphthalene-d7.

-

Carboxylation: The Grignard reagent is then reacted with carbon dioxide (from dry ice or CO₂ gas), followed by an acidic workup to produce this compound.

Potential Sources of Isotopic Impurities:

-

Incomplete Deuteration of Starting Material: If the starting naphthalene-d8 is not fully deuterated, this will result in a distribution of isotopologues in the final product.

-

H/D Exchange: During the synthesis, particularly during workup steps involving protic solvents or acidic/basic conditions, there is a possibility of back-exchange of deuterium for hydrogen, especially at activated positions. However, the aromatic C-D bonds are generally stable under these conditions.

-

Contamination with Protio-Reagents: Any presence of non-deuterated reagents or solvents can introduce hydrogen into the molecule.

Visualizations

Caption: Analytical workflow for the determination of isotopic purity of this compound.

Caption: Proposed synthesis pathway for this compound and potential isotopic impurities.

References

Technical Guide: 1-Naphthoic Acid-d7 for Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Naphthoic Acid-d7, focusing on its application as an internal standard in quantitative analytical workflows. The information presented is synthesized from publicly available data sheets and chemical databases to serve as a practical resource for laboratory professionals.

Compound Identification and Properties

This compound is the deuterated form of 1-Naphthoic acid, where seven hydrogen atoms on the naphthalene ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart, 1-Naphthoic acid.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | 2,3,4,5,6,7,8-heptadeuterionaphthalene-1-carboxylic acid | [1] |

| CAS Number | 634179-80-9 | [2] |

| Molecular Formula | C₁₁HD₇O₂ | [2][3] |

| Molecular Weight | 179.22 g/mol | [2] |

| Appearance | Solid, Off-white or beige powder (based on non-deuterated form) | |

| Melting Point | 157-160 °C (for non-deuterated form) | |

| Boiling Point | 300 °C (for non-deuterated form) | |

| Solubility | Freely soluble in hot alcohol and ether; slightly soluble in hot water (for non-deuterated form). |

Table 2: Typical Quality Specifications

| Specification | Typical Value | Notes |

| Chemical Purity (non-deuterated) | ≥96% | |

| Isotopic Purity (Deuterium) | ≥98 atom % D | Manufacturer-dependent specification. |

| Storage Temperature | Store at room temperature. For long-term stock solutions, -20°C to -80°C is recommended. |

Principle of Isotopic Dilution Mass Spectrometry

The core application of this compound is as an internal standard (IS) in isotopic dilution mass spectrometry. This technique is the gold standard for quantitative analysis due to its high precision and accuracy.

The principle relies on the addition of a known quantity of the stable isotope-labeled standard (this compound) to a sample containing the analyte of interest (1-Naphthoic acid). The labeled standard is chemically identical to the analyte and therefore behaves identically during sample preparation, extraction, and chromatographic separation. Any sample loss or variability during these steps will affect both the analyte and the internal standard to the same degree.

In the mass spectrometer, the analyte and the IS are differentiated by their mass-to-charge ratio (m/z). The concentration of the analyte is determined by calculating the ratio of the analyte's signal to the internal standard's signal and comparing it to a calibration curve. This ratio-based calculation corrects for experimental variations, leading to highly reliable results.

Experimental Protocol: Quantification in Plasma by LC-MS/MS

This section outlines a general procedure for the quantification of 1-Naphthoic acid in a plasma matrix using this compound as an internal standard.

3.1. Materials and Reagents

-

Analytes: 1-Naphthoic acid, this compound

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid, Ultrapure Water

-

Plasma: Blank human plasma (K₂EDTA)

-

Equipment: Centrifuge, vortex mixer, analytical balance, calibrated pipettes

3.2. Preparation of Standards

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1-Naphthoic acid and this compound in methanol to create individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the 1-Naphthoic acid stock solution in 50:50 acetonitrile:water to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard (IS) Spiking Solution: Dilute the this compound primary stock to a final concentration of 100 ng/mL in acetonitrile.

3.3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS Spiking Solution (100 ng/mL this compound in acetonitrile) to each tube. The acetonitrile will precipitate the plasma proteins.

-

Vortex each tube vigorously for 30 seconds.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.

3.4. LC-MS/MS Instrumentation and Conditions

-

LC System: UHPLC system (e.g., Shimadzu Nexera, Waters Acquity)

-

MS System: Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent)

-

Analytical Column: C18 reverse-phase column (e.g., Ascentis® Express C18, 2.7 µm, 100 x 2.1 mm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

MRM Transitions (Example):

-

1-Naphthoic acid: Q1 m/z 171.1 -> Q3 m/z 127.1

-

This compound: Q1 m/z 178.1 -> Q3 m/z 134.1

-

3.5. Data Analysis and Calibration

-

Integrate the peak areas for both the analyte and the internal standard for all samples and standards.

-

Calculate the response ratio for each injection: (Peak Area of Analyte / Peak Area of IS).

-

Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.

-

Use the linear regression equation (y = mx + b) from the calibration curve to determine the concentration of 1-Naphthoic acid in the unknown samples based on their calculated response ratios.

References

A Technical Guide to the Solubility of 1-Naphthoic Acid-d7

This technical guide provides an in-depth overview of the available solubility data for 1-Naphthoic Acid-d7, targeted at researchers, scientists, and professionals in drug development. Due to a lack of specific quantitative solubility data for the deuterated form, this guide presents information on the non-deuterated analogue, 1-Naphthoic Acid, to provide a baseline understanding of its solubility characteristics.

Physicochemical Properties and Solubility Data

The following table summarizes the available physicochemical and qualitative solubility data for 1-Naphthoic Acid.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁HD₇O₂ (for d7 variant) | |

| C₁₁H₈O₂ (for non-deuterated) | ||

| Molecular Weight | 179.22 g/mol (for d7 variant) | |

| 172.18 g/mol (for non-deuterated) | ||

| Melting Point | 157-160 °C | |

| 160.5-162 °C | ||

| Boiling Point | 300 °C | |

| Water Solubility | Slightly soluble in hot water | |

| Predicted: 0.512 mg/mL | ||

| Organic Solvent Solubility | Freely soluble in hot alcohol and ether. | |

| Soluble in ethanol, ether, and chloroform. | ||

| pKa (Strongest Acidic) | 3.63 |

Experimental Protocols

Specific experimental protocols for determining the solubility of this compound were not found in the searched literature. However, a general and widely accepted method for determining the solubility of a solid compound like this compound is the shake-flask method , which is considered the gold standard.

General Shake-Flask Solubility Protocol:

-

Preparation of Saturated Solution: An excess amount of the solid compound (this compound) is added to a known volume of the solvent of interest (e.g., water, ethanol, buffers at various pH) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid any loss of the dissolved compound or solvent during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, or UV-Vis spectroscopy.

-

Data Reporting: The solubility is reported in units such as mg/mL, g/L, or mol/L at the specified temperature.

To ensure accuracy, this experiment should be performed in triplicate.

Logical Workflow for Solubility Determination

The process of determining and utilizing solubility data in a research context can be visualized as a logical workflow.

Caption: A logical workflow for the experimental determination of solubility.

References

Technical Guide to the NMR Spectral Analysis of 1-Naphthoic Acid-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Naphthoic Acid-d7. Due to the limited availability of direct experimental NMR data for the deuterated species, this document presents a detailed analysis of the NMR spectra of its non-deuterated analog, 1-Naphthoic acid, as a primary reference. This guide includes tabulated ¹H and ¹³C NMR data, a detailed experimental protocol for NMR analysis of solid organic compounds, and visualizations of the experimental workflow and the molecular structure of this compound.

Introduction

1-Naphthoic acid is a naphthalenecarboxylic acid that serves as a key intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds. Its deuterated isotopologue, this compound, is particularly valuable as an internal standard in quantitative analytical studies, such as mass spectrometry, to ensure accuracy and precision. Understanding the NMR spectral characteristics of these compounds is crucial for their identification, purity assessment, and structural elucidation.

NMR Spectral Data of 1-Naphthoic Acid (Non-deuterated Analog)

The following tables summarize the ¹H and ¹³C NMR spectral data for 1-Naphthoic acid, obtained in different deuterated solvents. This data serves as a reference for interpreting the spectra of its deuterated counterpart.

¹H NMR Spectral Data

Table 1: ¹H NMR Data for 1-Naphthoic Acid

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Acetone-d₆ | 11.25 | s | 1H | COOH |

| 8.21 – 8.08 | m | 2H | Ar-H | |

| 7.84 – 7.79 | m | 2H | Ar-H | |

| 7.77 – 7.72 | m | 2H | Ar-H | |

| 7.54 – 7.48 | m | 2H | Ar-H | |

| 7.46 – 7.41 | m | 1H | Ar-H | |

| DMSO-d₆ | 13.17 | s | 1H | COOH |

| 8.87 | d, J = 8.6 Hz | 1H | Ar-H | |

| 8.16 | m | 2H | Ar-H | |

| 8.08 – 7.94 | m | 1H | Ar-H | |

| 7.74 – 7.46 | m | 3H | Ar-H |

Data sourced from a supporting information document for a research article.[1]

¹³C NMR Spectral Data

Table 2: ¹³C NMR Data for 1-Naphthoic Acid

| Solvent | Chemical Shift (δ) ppm |

| Acetone-d₆ | 166.6, 145.3, 139.8, 130.2, 129.4, 129.0, 128.2, 127.1, 126.9 |

| DMSO-d₆ | 169.1, 133.9, 133.4, 131.1, 130.3, 129.1, 128.2, 128.1, 126.7, 126.0, 125.4 |

Data sourced from a supporting information document for a research article.[1]

Experimental Protocols for NMR Spectroscopy

The following provides a generalized methodology for acquiring NMR spectra of solid organic compounds like 1-Naphthoic acid.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common solvents for aromatic carboxylic acids include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Acetone (Acetone-d₆), and Deuterated Chloroform (CDCl₃).[3]

-

Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[2]

-

Solubilization: Vortex or gently heat the vial to ensure complete dissolution of the sample.

-

Filtration (if necessary): If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. This prevents interference with the magnetic field homogeneity.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution to a standard 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guidelines. Place the sample into the magnet.

-

Locking and Shimming: The instrument's software will automatically lock onto the deuterium signal of the solvent. Perform manual or automated shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters (¹H NMR):

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 15-20 ppm, centered around 5-7 ppm.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum and enhance sensitivity.

-

Spectral Width: A wider spectral width of around 200-250 ppm is necessary.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Number of Scans: Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Visualizations

The following diagrams illustrate the general workflow of an NMR experiment and the chemical structure of this compound.

Caption: General workflow of an NMR experiment.

References

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Naphthoic Acid-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed theoretical examination of the mass spectrometry fragmentation pattern of 1-Naphthoic acid-d7. Due to a lack of direct experimental data for the deuterated isotopologue in the public domain, this guide extrapolates the fragmentation pathway from the known mass spectrum of unlabeled 1-Naphthoic acid and established principles of mass spectrometry for aromatic carboxylic acids.

Theoretical Mass Spectrometry Fragmentation of this compound

The mass spectrum of this compound is predicted to be dominated by fragmentation pathways characteristic of aromatic carboxylic acids. The seven deuterium atoms on the naphthalene ring will result in a mass shift for the molecular ion and any fragments retaining the aromatic system.

Upon electron ionization (EI), this compound is expected to form a molecular ion ([M]+•) at an m/z of 179. The subsequent fragmentation is anticipated to proceed through several key losses:

-

Loss of a hydroxyl radical (•OD): A common fragmentation for carboxylic acids involves the cleavage of the C-O bond, leading to the formation of an acylium ion. For the deuterated compound, this would be the loss of a deuteroxyl radical, resulting in a prominent peak at m/z 161.

-

Loss of a carboxyl radical (•COOD): The entire carboxyl group can be lost, leading to the formation of the naphthyl cation. This would result in a fragment at m/z 134.

-

Loss of carbon monoxide (CO) from the acylium ion: The acylium ion formed by the loss of •OD can further fragment by losing a molecule of carbon monoxide, yielding the naphthyl cation at m/z 133.

The stable aromatic nature of the naphthalene ring suggests that the molecular ion peak will be relatively intense.[1] The fragmentation pattern will be largely dictated by the stability of the resulting cations.

Tabulated Fragmentation Data

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound under electron ionization.

| Predicted m/z | Ion Structure | Description of Loss |

| 179 | [C11HD7O2]+• | Molecular Ion |

| 161 | [C11D7O]+ | Loss of •OD |

| 134 | [C10D7]+ | Loss of •COOD |

| 133 | [C10D7]+ | Loss of CO from m/z 161 |

Proposed Experimental Protocol

The following is a proposed experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

3.1. Sample Preparation

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dichloromethane.

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent.

3.2. Gas Chromatography (GC) Conditions

-

GC System: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3.3. Mass Spectrometry (MS) Conditions

-

MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Scan Rate: 2 scans/second.

-

Transfer Line Temperature: 280 °C.

3.4. Data Analysis

The acquired mass spectra would be analyzed to identify the molecular ion and the characteristic fragment ions. The fragmentation pattern would then be compared to the theoretical pathway outlined in this guide.

Visualizations

The following diagrams illustrate the theoretical fragmentation pathway of this compound and a typical experimental workflow for its analysis.

Caption: Theoretical fragmentation pathway of this compound.

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to follow a pathway characteristic of aromatic carboxylic acids, with key losses of the hydroxyl and carboxyl moieties. The provided theoretical framework, data table, and experimental protocol offer a comprehensive guide for researchers and scientists working with this deuterated compound. It is important to reiterate that this information is based on theoretical predictions and should be confirmed with experimental data.

References

Deuterated 1-Naphthoic Acid: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of deuterated 1-naphthoic acid, a valuable tool in modern research, particularly in the fields of drug metabolism and pharmacokinetics (DMPK). By leveraging the kinetic isotope effect, deuteration of 1-naphthoic acid offers a sophisticated approach to investigating metabolic pathways, enhancing analytical method robustness, and potentially improving the pharmacokinetic profiles of derivative drug candidates.

Introduction to Deuterated 1-Naphthoic Acid

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has become an indispensable tool in pharmaceutical research. The substitution of hydrogen with deuterium can significantly alter the physicochemical and metabolic properties of a molecule due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength gives rise to the kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond.

1-Naphthoic acid, a derivative of naphthalene, serves as a scaffold in various biologically active compounds. The strategic incorporation of deuterium into the 1-naphthoic acid structure can be used to:

-

Probe Metabolic Pathways: By observing the altered metabolic profile of the deuterated compound, researchers can identify the sites of metabolism and the enzymes involved.

-

Improve Pharmacokinetic Properties: Slowing the rate of metabolism can lead to a longer half-life, increased exposure, and potentially a more favorable dosing regimen for drug candidates.

-

Serve as an Internal Standard: Deuterated analogs are the gold standard for internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), as they co-elute with the analyte and have nearly identical chemical properties, correcting for matrix effects and variability in sample processing.[1]

This guide will delve into the synthesis, properties, and applications of deuterated 1-naphthoic acid, providing detailed protocols and data to support its use in a research setting.

Physicochemical Properties

| Property | 1-Naphthoic Acid | Deuterated 1-Naphthoic Acid (e.g., 1-Naphthoic acid-d₇) (Predicted/Estimated) |

| Molecular Formula | C₁₁H₈O₂ | C₁₁HD₇O₂ |

| Molecular Weight | 172.18 g/mol [2] | 179.22 g/mol [3] |

| Melting Point | 161 °C[4] | Expected to be similar to or slightly different from the parent compound. |

| Boiling Point | 300 °C[5] | Expected to be similar to the parent compound. |

| Aqueous Solubility | Slightly soluble in hot water | Expected to be similar to or slightly lower than the parent compound. |

| pKa | ~3.7 | Expected to be slightly higher (~3.73 - 3.75) due to the electronic effect of deuterium. |

| Appearance | White solid | Expected to be a white solid. |

Synthesis and Characterization

The synthesis of deuterated 1-naphthoic acid can be achieved through various methods, with the Grignard reaction being a common and adaptable approach.

Synthesis of 1-Naphthoic Acid-d₇

A plausible route to 1-naphthoic acid-d₇ involves the use of a deuterated starting material, such as bromonaphthalene-d₇, in a Grignard reaction with carbon dioxide.

Reaction Scheme:

Experimental Protocol (Representative):

This protocol is adapted from the established synthesis of 1-naphthoic acid.

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromonaphthalene-d₇ (1 equivalent) in anhydrous diethyl ether through the dropping funnel. Maintain a gentle reflux. After the addition is complete, continue to stir and reflux for an additional 30 minutes.

-

Carboxylation: Cool the Grignard reagent in an ice-salt bath. Slowly add crushed dry ice (solid CO₂) in excess. Allow the mixture to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by slowly adding aqueous HCl (1 M). Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like toluene to yield 1-naphthoic acid-d₇.

Characterization

The successful synthesis and purity of deuterated 1-naphthoic acid must be confirmed using appropriate analytical techniques.

Table of Expected Analytical Data:

| Technique | Expected Observations for 1-Naphthoic Acid-d₇ |

| ¹H NMR | The aromatic proton signals observed in the spectrum of 1-naphthoic acid will be absent or significantly reduced in intensity. A singlet corresponding to the carboxylic acid proton will be present (this can be exchanged with D₂O). |

| ¹³C NMR | The spectrum will be similar to that of 1-naphthoic acid, although C-D couplings may be observed, and the chemical shifts of deuterated carbons may be slightly shifted. |

| Mass Spectrometry | The molecular ion peak will be observed at m/z corresponding to the mass of the deuterated compound (e.g., 179.09 for C₁₁HD₇O₂). The isotopic distribution will confirm the number of deuterium atoms incorporated. High-resolution mass spectrometry can be used to confirm the elemental composition. |

| Isotopic Purity | Determined by mass spectrometry or ¹H NMR. For use as an internal standard, isotopic purity should ideally be ≥98%. |

Metabolic Pathways and the Impact of Deuteration

The metabolism of 1-naphthoic acid in mammals is expected to proceed through oxidation of the aromatic ring, primarily mediated by cytochrome P450 (CYP) enzymes, followed by conjugation reactions to facilitate excretion.

Putative Mammalian Metabolic Pathway

Based on the metabolism of naphthalene and related compounds, the following pathway is proposed for 1-naphthoic acid.

Kinetic Isotope Effect and Metabolic Switching

Deuteration of the naphthalene ring is expected to slow down the rate of CYP450-mediated oxidation due to the kinetic isotope effect. This can lead to:

-

Reduced Rate of Metabolism: A slower oxidation rate will decrease the overall clearance of the compound, leading to a longer half-life and increased systemic exposure.

-

Metabolic Switching: If multiple sites of metabolism exist, deuteration at the primary site may shunt metabolism towards alternative pathways that were previously minor.

Applications in Research

Deuterated 1-naphthoic acid is a versatile tool with several key applications in drug discovery and development.

In Vitro Metabolic Stability Assay

This assay is used to determine the rate at which a compound is metabolized by liver enzymes. By comparing the metabolic stability of deuterated and non-deuterated 1-naphthoic acid, the impact of deuteration can be quantified.

Experimental Protocol:

-

Preparation of Reagents:

-

Test Compounds: Prepare stock solutions (e.g., 10 mM in DMSO) of 1-naphthoic acid and deuterated 1-naphthoic acid.

-

Liver Microsomes: Use human or other species-specific liver microsomes.

-

NADPH Regenerating System: To sustain the activity of CYP450 enzymes.

-

Internal Standard: A structurally unrelated compound for analytical normalization.

-

-

Incubation:

-

In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

-

Sampling and Analysis:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an aliquot of the incubation mixture to a cold organic solvent (e.g., acetonitrile) containing the internal standard.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The slope of the line gives the elimination rate constant (k).

-

Calculate the half-life (t₁/₂) = 0.693 / k.

-

Calculate the intrinsic clearance (CLᵢₙₜ).

-

Use as an Internal Standard in Bioanalysis

Deuterated 1-naphthoic acid is an ideal internal standard for the quantification of 1-naphthoic acid in biological matrices.

LC-MS/MS Method for Quantification in Plasma (Representative Protocol):

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing deuterated 1-naphthoic acid (the internal standard) at a known concentration.

-

Vortex to mix and precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation from matrix components.

-

Flow Rate: e.g., 0.4 mL/min.

-

Injection Volume: e.g., 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

1-Naphthoic Acid: Monitor the transition of the parent ion to a specific product ion.

-

Deuterated 1-Naphthoic Acid (IS): Monitor the corresponding transition for the deuterated analog.

-

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of 1-naphthoic acid in the unknown samples from the calibration curve.

-

Conclusion

Deuterated 1-naphthoic acid is a powerful and versatile tool for researchers in drug discovery and development. Its use in probing metabolic pathways, improving pharmacokinetic properties, and serving as a robust internal standard in bioanalysis can provide critical data to advance research programs. This guide has provided a comprehensive overview of its synthesis, properties, and applications, along with detailed, representative protocols to facilitate its integration into laboratory workflows. The strategic application of deuterated compounds like 1-naphthoic acid will continue to be a valuable strategy in the development of safer and more effective medicines.

References

Introduction: The Significance of Deuteration and Stability

An In-depth Technical Guide to the Stability of 1-Naphthoic Acid-d7 Solid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a lack of publicly available stability data specifically for this compound solid. This guide is based on general principles of deuterated compound stability, data from analogous non-deuterated aromatic carboxylic acids, and established analytical methodologies. The information provided should be used as a strategic guide for designing stability studies for this compound.

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are increasingly vital in pharmaceutical research and development. The substitution of hydrogen with deuterium can significantly alter a molecule's metabolic fate, often leading to an improved pharmacokinetic profile due to the kinetic isotope effect (KIE).[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[3] This can result in a longer drug half-life, reduced toxic metabolites, and lower required dosages.[1]

This compound is the deuterated analogue of 1-Naphthoic Acid. While the primary benefit of deuteration is often seen in metabolic stability, it is crucial to understand the solid-state stability of the active pharmaceutical ingredient (API) to ensure its quality, safety, and efficacy throughout its shelf life. This guide provides a comprehensive overview of the factors influencing the stability of this compound solid, recommended storage conditions, and methodologies for its stability assessment.

Physicochemical Properties and General Stability Considerations

The stability of a solid compound is influenced by its intrinsic physicochemical properties and external environmental factors.

2.1 The Influence of Deuteration on Physicochemical Properties

Deuteration can subtly alter the physicochemical properties of a molecule, which in turn can influence its solid-state stability:

-

Acidity (pKa): Deuteration generally leads to a slight increase in the pKa of carboxylic acids, typically in the range of 0.03 pKa units per deuterium atom near the carboxylic acid group.[4] This is due to the lower zero-point energy of the C-D bond compared to the C-H bond.

-

Melting Point: The effect of deuteration on the melting point is not always predictable. In some cases, deuterated compounds may have a slightly lower melting point. For example, the melting point of flurbiprofen-d8 was found to be 4.6°C lower than its non-deuterated counterpart.

-

Crystal Structure and Polymorphism: Isotopic substitution can sometimes lead to "isotopic polymorphism," where the deuterated and non-deuterated compounds exhibit different crystal structures. Changes in intermolecular forces due to deuteration can influence the molecular arrangement in the solid state.

2.2 General Stability of Aromatic Carboxylic Acids

Aromatic carboxylic acids, as a class, are generally stable solids. However, they can be susceptible to degradation under certain conditions. For instance, benzoic acid shows negligible degradation after 1 hour of hydrothermal treatment at 350°C, while other aromatic dicarboxylic acids can undergo decarboxylation at high temperatures.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound solid. The following are general recommendations based on best practices for deuterated compounds and aromatic carboxylic acids.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C or -20°C for long-term storage. | Reduces the rate of potential degradation reactions. |

| Humidity | Store in a dry place with relative humidity < 40%. | Minimizes the risk of hydrolysis and deliquescence. |

| Light | Store in amber vials or other light-protecting containers. | Protects against photolytic degradation. |

| Atmosphere | For highly sensitive compounds, store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation. |

| Container | Use tightly sealed containers. | Prevents ingress of moisture and oxygen. |

Handling Precaution: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the solid.

Potential Degradation Pathways

While specific degradation pathways for this compound solid have not been documented, potential degradation routes can be inferred from the chemistry of aromatic carboxylic acids.

Potential degradation pathways for this compound solid.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. Such a method must be able to separate the intact compound from any potential degradants and impurities.

5.1 Stability-Indicating LC-MS/MS Method

This method is designed to quantify the parent compound and separate it from any degradation products.

Objective: To develop a quantitative method to separate and quantify this compound from its potential degradation products.

Methodology:

-

Forced Degradation Study:

-

Subject samples of this compound solid to stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, and oxidation) to generate potential degradation products.

-

Analyze the stressed samples to identify the degradation products and to ensure the analytical method can resolve them from the parent compound.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile or methanol with water containing a small amount of formic acid or ammonium acetate to improve peak shape.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is likely suitable for a carboxylic acid.

-

Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions: Optimize the precursor ion to product ion transitions for this compound and any identified degradation products.

-

5.2 NMR Spectroscopy for Isotopic Stability

NMR is a powerful tool to assess isotopic enrichment and monitor for any hydrogen/deuterium (H/D) exchange over time.

Objective: To confirm the isotopic purity of this compound and monitor for any loss of deuterium.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable non-deuterated solvent containing a known internal standard (e.g., TMS).

-

¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. The absence or significant reduction of signals at the positions of deuteration confirms high isotopic enrichment. Integrate any residual proton signals against the internal standard to quantify undeuterated species.

-

²H (Deuterium) NMR Acquisition: Acquire a ²H NMR spectrum to confirm the positions of deuteration.

-

Long-Term Monitoring: Store the solid sample under defined stability conditions (e.g., 25°C/60% RH). Periodically take samples and acquire ¹H and/or ²H NMR spectra to monitor for any changes that could indicate H/D exchange or degradation.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for a stability testing program for a solid deuterated compound like this compound.

General workflow for a stability testing program.

Summary and Conclusion

By understanding the potential impact of deuteration on physicochemical properties and considering potential degradation pathways, researchers and drug development professionals can establish appropriate storage conditions and a comprehensive testing program to ensure the long-term stability and quality of this compound solid. It is recommended that formal stability studies be conducted according to ICH guidelines to support any future clinical or commercial applications.

References

- 1. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 2. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. benchchem.com [benchchem.com]

A Technical Guide to Sourcing and Utilizing 1-Naphthoic Acid-d7 in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on sourcing 1-Naphthoic Acid-d7 for research purposes. It is designed to assist researchers, scientists, and drug development professionals in acquiring this stable isotope-labeled compound and understanding its primary application. This document outlines key suppliers, provides detailed specifications, and presents a typical experimental workflow for its use as an internal standard in quantitative analysis.

Introduction to this compound

This compound is a deuterated form of 1-Naphthoic acid, a metabolite of 1-Naphtaldehyde.[1] As a stable isotope-labeled compound, its primary utility in a research setting is as an internal standard for analytical chemistry, particularly in techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The incorporation of seven deuterium atoms results in a distinct mass shift from its unlabeled counterpart, allowing for precise and accurate quantification of the target analyte in complex biological matrices.

Sourcing this compound

Several reputable chemical suppliers provide this compound for research and development purposes. The selection of a supplier may depend on factors such as availability, required purity, documentation provided (e.g., Certificate of Analysis), and geographical location. Below is a summary of key suppliers and their product specifications.

Supplier and Product Information

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Grade | Additional Information |

| Santa Cruz Biotechnology, Inc. | This compound | 634179-80-9 | C₁₁HD₇O₂ | 179.22 | Research Grade | For Research Use Only.[2][3] |

| Toronto Research Chemicals (LGC Standards) | This compound | 634179-80-9 | C₁₁²H₇HO₂ | 179.22 | Not specified | Unlabelled CAS: 86-55-5.[4] |

| US Biological | This compound | 634179-80-9 | C₁₁HD₇O₂ | Not specified | Highly Purified | Long-term storage at -20°C.[2] |

Note: It is crucial to refer to the lot-specific Certificate of Analysis provided by the supplier for precise data.

Key Technical Specifications

-

CAS Number: 634179-80-9

-

Molecular Formula: C₁₁HD₇O₂

-

Molecular Weight: 179.22 g/mol

-

Synonyms: Naphthalene-1-carboxylic acid-d7

-

Storage: Long-term storage is recommended at -20°C. May be stored at room temperature for short periods.

-

Solubility: Soluble in Chloroform, DMF, Ethyl Acetate, and Methanol.

Experimental Application: Use as an Internal Standard in LC-MS/MS Analysis

The most prominent application of this compound is as an internal standard in quantitative analytical methods. The following section details a general experimental protocol for the quantification of a target analyte (in this instance, non-deuterated 1-Naphthoic acid or a structurally similar compound) in a biological matrix using LC-MS/MS.

Experimental Protocol: Quantitative Analysis using a Deuterated Internal Standard

1. Preparation of Stock Solutions:

- Analyte Stock Solution: Prepare a stock solution of the non-deuterated analyte (e.g., 1-Naphthoic acid) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

- Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

2. Preparation of Calibration Standards and Quality Controls (QCs):

- Prepare a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analyte stock solution.

- To each calibration standard and QC sample, add a fixed concentration of the this compound internal standard. The final concentration of the IS should be consistent across all samples.

3. Sample Preparation (Protein Precipitation):